9-Hydroxy-N-desmethylclobazam

GABAA receptor modulation pharmacological activity status metabolite potency comparison

9-Hydroxy-N-desmethylclobazam (CAS 70643-29-7), systematically designated 8-chloro-6-hydroxy-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, is a minor, pharmacologically inactive hydroxylated metabolite of the 1,5-benzodiazepine clobazam, formed via CYP2C19-mediated hydroxylation of the active primary metabolite N-desmethylclobazam. This compound belongs to the 1,5-benzodiazepine class with a molecular formula of C15H11ClN2O3 and molecular weight of 302.71 g/mol.

Molecular Formula C15H11ClN2O3
Molecular Weight 302.71 g/mol
CAS No. 70643-29-7
Cat. No. B12784407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-N-desmethylclobazam
CAS70643-29-7
Molecular FormulaC15H11ClN2O3
Molecular Weight302.71 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2O)Cl)N(C1=O)C3=CC=CC=C3
InChIInChI=1S/C15H11ClN2O3/c16-9-6-11-15(12(19)7-9)17-13(20)8-14(21)18(11)10-4-2-1-3-5-10/h1-7,19H,8H2,(H,17,20)
InChIKeyWMIFHLOKDOYDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxy-N-desmethylclobazam (CAS 70643-29-7): A Terminal Clobazam Metabolite for Forensic, Pharmacokinetic, and Reference Standard Applications


9-Hydroxy-N-desmethylclobazam (CAS 70643-29-7), systematically designated 8-chloro-6-hydroxy-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, is a minor, pharmacologically inactive hydroxylated metabolite of the 1,5-benzodiazepine clobazam, formed via CYP2C19-mediated hydroxylation of the active primary metabolite N-desmethylclobazam [1]. This compound belongs to the 1,5-benzodiazepine class with a molecular formula of C15H11ClN2O3 and molecular weight of 302.71 g/mol [2]. It is also catalogued as Clobazam Metabolite M10 and bears the UNII code 382CCF6CWU [2]. Its primary relevance to scientific and industrial users lies in its identity as a specific terminal metabolic product that can serve as a definitive marker of complete clobazam biotransformation and elimination in forensic toxicology, therapeutic drug monitoring assay development, and pharmacokinetic modeling [3].

Why 9-Hydroxy-N-desmethylclobazam Cannot Be Replaced by N-Desmethylclobazam or 4′-Hydroxy-N-desmethylclobazam in Analytical and Metabolic Investigations


Although 9-hydroxy-N-desmethylclobazam (M10), N-desmethylclobazam (active metabolite M9), and 4′-hydroxy-N-desmethylclobazam (M5) all derive from clobazam biotransformation, they occupy fundamentally distinct pharmacological and analytical positions. N-desmethylclobazam retains approximately one-fifth to equal potency of clobazam at GABAA receptors and accumulates to plasma concentrations 3–5 times higher than the parent drug during chronic therapy, directly contributing to both therapeutic and adverse effects [1]. In contrast, 9-hydroxy-N-desmethylclobazam is pharmacologically inactive, serving exclusively as a terminal excretion product [2]. Furthermore, its hydroxylation at the 6-position of the benzodiazepine ring (the 9-position in older nomenclature) distinguishes it from 4′-hydroxy-N-desmethylclobazam, which is hydroxylated on the N-phenyl ring, resulting in different chromatographic retention, extraction behavior (pH 9 for hydroxy metabolites vs. pH 13 for parent/N-desmethyl compounds), and mass spectrometric fragmentation patterns critical for assay specificity [3]. Substituting one hydroxylated metabolite for another without verifying the positional isomer therefore risks misidentification in forensic or clinical toxicology, erroneous pharmacokinetic parameter estimation, and invalid analytical method validation.

Quantitative Differential Evidence for 9-Hydroxy-N-desmethylclobazam (CAS 70643-29-7) vs. Closest Analogs


Pharmacological Activity: 9-Hydroxy-N-desmethylclobazam Is Inactive vs. N-Desmethylclobazam Retaining ~20–100% of Clobazam Potency

9-Hydroxy-N-desmethylclobazam (Clobazam Metabolite M10) is a pharmacologically inactive terminal metabolite, whereas its direct metabolic precursor N-desmethylclobazam retains significant positive allosteric modulator activity at human GABAA receptors. N-desmethylclobazam (N-CLB) potentiates GABA EC20-evoked responses at recombinant human α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S GABAA receptors with EC50 values of 138 nM, 132 nM, 175 nM, and 140 nM, respectively, comparable to clobazam itself (EC50 range 132–240 nM across these subtypes) [1]. In contrast, the 9-hydroxy derivative is enzymatically inactivated via hydroxylation at the 6-position (benzodiazepine ring) and is not reported to exhibit measurable GABAA receptor modulatory activity [2]. The FDA prescribing information and comprehensive pharmacokinetic reviews consistently classify N-desmethylclobazam hydroxylation products (including both 4′-hydroxy and 9-hydroxy isomers) as inactive metabolites [3].

GABAA receptor modulation pharmacological activity status metabolite potency comparison

Regiochemical Differentiation: 9-Hydroxy (Ring-Hydroxylated) vs. 4′-Hydroxy-N-desmethylclobazam (Phenyl Ring-Hydroxylated Isomer)

9-Hydroxy-N-desmethylclobazam (M10) and 4′-hydroxy-N-desmethylclobazam (M5) are regioisomeric hydroxylated metabolites of N-desmethylclobazam that differ in the position of hydroxylation. 9-Hydroxy-N-desmethylclobazam bears the hydroxyl group at the 6-position of the benzodiazepine ring (8-chloro-6-hydroxy-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione; IUPAC numbering), corresponding to the '9-position' in older clobazam nomenclature [1]. In contrast, 4′-hydroxy-N-desmethylclobazam (CAS 70643-23-1) is hydroxylated at the para-position of the N-phenyl substituent (8-chloro-1-(4-hydroxyphenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione) [2]. This positional difference produces distinct physicochemical properties: the ring-hydroxylated M10 has a predicted LogP of 1.947 and topological polar surface area (TPSA) of 69.64 Ų, whereas the phenyl-hydroxylated M5 contains a phenolic hydroxyl with differing hydrogen-bonding capacity [1]. The analytical method of Tomasini et al. (1985) achieves separation of these hydroxy metabolites using differential pH extraction (ether extraction at pH 9 with nitrazepam internal standard for hydroxy derivatives) followed by reversed-phase HPLC, with a limit of detection of approximately 10–20 ng/mL for each hydroxy compound [3].

regioisomer identification analytical reference standard structural differentiation

Metabolic Pathway Position: Terminal Inactivation Product vs. Active Pharmacological Intermediate

9-Hydroxy-N-desmethylclobazam (M10) occupies the terminal position in the clobazam metabolic cascade: Clobazam → (CYP3A4/CYP2C19) → N-desmethylclobazam (active M9) → (CYP2C19 hydroxylation) → inactive hydroxy metabolites including M10 and M5 [1]. The kinetic parameters for hydroxylation of N-desmethylclobazam (NCLB) by recombinant CYP2C19 have been quantitatively characterized: Km = 5.74 μM, Vmax = 0.219 nmol/min/nmol P450, and intrinsic clearance (CLint) = 38.2 μL/min/nmol P450, with a Hill coefficient of 1.54 indicating positive cooperativity [2]. The hydroxylation pathway is the primary inactivation route for the active N-desmethylclobazam; in CYP2C19 poor metabolizers, N-desmethylclobazam levels are 5-fold higher in plasma and 2- to 3-fold higher in urine than in extensive metabolizers, demonstrating the critical gatekeeping role of this hydroxylation step [3]. N-desmethylclobazam and its metabolites (including M10) together comprise approximately 94% of total drug-related components in urine [3].

CYP2C19 metabolism metabolic inactivation drug metabolism pathway

GABAA Receptor Subtype Selectivity: α2/α1 Differentiation Observed for Active Metabolite N-Desmethylclobazam but Inapplicable to 9-Hydroxy Inactive Derivative

N-desmethylclobazam (the active M9 metabolite) displays significantly greater binding affinity for α2-containing versus α1-containing GABAA receptor complexes, a selectivity profile associated with anticonvulsant efficacy with reduced sedation [1]. Specifically, N-desmethylclobazam exhibits Ki values of approximately 147 nM at α2β2γ2 receptors versus 200 nM at α1β2γ2 receptors (recombinant human receptors expressed in HEK293 cells), with a statistically significant α2 preference (P<0.05) [1]. Clonazepam, by contrast, shows no such α2/α1 differentiation (Ki range ~0.65–2.20 nM across subtypes) [1]. However, this structure-activity relationship is abolished upon hydroxylation: the introduction of a hydroxyl group at the 6-position (9-position) of the benzodiazepine ring in 9-hydroxy-N-desmethylclobazam results in loss of receptor binding and functional activity, as hydroxylation at this position disrupts the critical pharmacophore required for benzodiazepine-site interaction [2]. This loss of activity upon hydroxylation is consistent with the known structure-activity requirements of the 1,5-benzodiazepine class, where modifications to the benzodiazepine ring core abrogate receptor binding [3].

GABAA receptor subtype selectivity α2/α1 binding ratio structure-activity relationship

Forensic and Toxicological Utility: Urinary Metabolite Profiling Places 9-Hydroxy Metabolite Among Confirmatory Markers of Clobazam Exposure

In forensic chemical and chemical-toxicological studies, detection of clobazam intake requires identification of the parent compound and its characteristic metabolites in urine. A 2023 study by Volkova et al. quantified the urinary metabolite profile following oral clobazam administration, reporting that the parent compound clobazam constitutes approximately 61% of the total detected material in urine, with N-desmethylclobazam, 4-hydroxyclobazam, and hydroxydesmethylclobazam collectively comprising the remaining fraction [1]. The term 'hydroxydesmethylclobazam' in this context encompasses both the 4′-hydroxy and 9-hydroxy regioisomers of N-desmethylclobazam, with the 9-hydroxy isomer (M10) representing the specific product of benzodiazepine ring hydroxylation [2]. The Tomasini et al. HPLC method (1985) remains the foundational approach for simultaneous quantification of clobazam and its three main hydroxylated metabolites in a single plasma or urine sample, achieving detection limits of 10–20 ng/mL for each hydroxy compound, though chromatographic interferences between hydroxy metabolites and certain co-administered antiepileptic medications (e.g., N-desmethyldiazepam) require careful method validation [3].

forensic toxicology urinary metabolite profiling metabolite ratio analysis

Plasma Protein Binding and Transporter Interaction: Differential Behavior of N-Desmethylclobazam vs. Its Hydroxylated Metabolites

The pharmacokinetic disposition of N-desmethylclobazam has been well characterized, including its plasma protein binding and transporter substrate profile, whereas equivalent data for the hydroxylated metabolite 9-hydroxy-N-desmethylclobazam are not reported, reflecting its status as a minor, rapidly eliminated terminal metabolite. N-Desmethylclobazam exhibits concentration-independent in vitro plasma protein binding of approximately 78–89% (mean ~70% from FDA prescribing information), compared to ~80–90% for clobazam [1]. In vitro studies demonstrate that N-desmethylclobazam is a substrate (but not an inhibitor) of the P-glycoprotein (P-gp) efflux transport system, and is unlikely to be a substrate for organic cation or anion transport systems [1]. At steady state, N-desmethylclobazam achieves plasma exposures (AUC) approximately 3–5 times greater than clobazam (mean steady-state AUC: N-desmethylclobazam 30,350 hr·ng/mL vs. clobazam 10,350 hr·ng/mL), while hydroxylation to inactive products including 9-hydroxy-N-desmethylclobazam terminates pharmacological activity and facilitates renal elimination [2]. The absence of measurable protein binding or transporter data for the 9-hydroxy metabolite is consistent with its rapid clearance and lack of systemic accumulation.

plasma protein binding P-glycoprotein transport pharmacokinetic modeling

Optimal Research and Industrial Application Scenarios for 9-Hydroxy-N-desmethylclobazam (CAS 70643-29-7)


Forensic Toxicology Confirmation of Clobazam Exposure via Terminal Metabolite Detection

In forensic chemical and toxicological investigations, 9-hydroxy-N-desmethylclobazam serves as a specific confirmatory marker of clobazam intake. Because it is a terminal inactive metabolite formed only after complete N-demethylation and subsequent ring hydroxylation, its detection in urine provides strong evidence that clobazam has undergone full biotransformation [1]. Forensic laboratories can utilize the Tomasini et al. (1985) differential pH extraction method—ether extraction at pH 9 with nitrazepam as internal standard, achieving LOD of 10–20 ng/mL for hydroxy metabolites—to simultaneously detect and distinguish M10 from other clobazam-derived species in a single sample [2]. The recent Volkova et al. (2023) study confirms that hydroxydesmethylclobazam (encompassing M10) is detectable alongside parent clobazam and N-desmethylclobazam in urine following oral administration, with the parent compound constituting ~61% of urinary drug-related material [1].

Analytical Reference Standard for LC-MS/MS and HPLC Method Development and Validation

9-Hydroxy-N-desmethylclobazam is indispensable as a certified reference standard for developing and validating bioanalytical methods that quantify clobazam and its full metabolite panel. Because M10 and its regioisomer 4′-hydroxy-N-desmethylclobazam (M5) share identical molecular formula (C15H11ClN2O3) and molecular weight (302.71 g/mol) but differ in hydroxylation position, chromatographic resolution of these isobaric species is essential for method specificity [1]. The Tomasini HPLC method demonstrates that hydroxy metabolites are selectively extractable at pH 9, while clobazam and N-desmethylclobazam require pH 13 extraction, providing a validated dual-extraction framework that depends on authentic reference material for each hydroxy species to confirm retention times and recovery [2]. Pharmaceutical impurity profiling and ANDA/DMF submissions also require characterized reference standards of this metabolite for regulatory compliance .

CYP2C19 Pharmacogenomic and Drug-Drug Interaction Studies Using Metabolite Ratio Analysis

The ratio of N-desmethylclobazam to its hydroxylated inactive products (including 9-hydroxy-N-desmethylclobazam) serves as a functional biomarker of CYP2C19 metabolic activity. Giraud et al. (2004) demonstrated that CYP2C19 catalyzes the hydroxylation of N-desmethylclobazam with Km = 5.74 μM and Vmax = 0.219 nmol/min/nmol P450 [1]. In CYP2C19 poor metabolizers, N-desmethylclobazam plasma levels are 5-fold higher than in extensive metabolizers due to impaired conversion to inactive hydroxy metabolites [2]. Quantifying 9-hydroxy-N-desmethylclobazam alongside its precursor enables precise calculation of the hydroxylation metabolic ratio, providing a direct in vivo measure of CYP2C19 phenotype that can inform clobazam dose adjustment, predict drug-drug interactions with CYP2C19 inhibitors (e.g., omeprazole, which inhibits NCLB hydroxylation by 26% at 10 μM), and support pharmacogenomic research [1][2].

Pharmacokinetic Modeling of Clobazam Metabolic Clearance Incorporating Terminal Inactivation Pathways

Population pharmacokinetic models of clobazam that incorporate the full metabolic cascade—including terminal inactivation to 9-hydroxy-N-desmethylclobazam—can more accurately predict drug accumulation and clearance under varying CYP2C19 genotypes and co-medication scenarios. The comprehensive pharmacokinetic review by Tolbert and Larsen (2019) confirms that N-desmethylclobazam and its metabolites account for ~94% of total drug-related urinary components [1]. Steady-state N-desmethylclobazam exposures are 3–5 times higher than clobazam (AUC 30,350 vs. 10,350 hr·ng/mL), and the half-life of N-desmethylclobazam (59–82 h) is approximately double that of clobazam (36–42 h) [1]. Physiologically based pharmacokinetic (PBPK) models that include the hydroxylation clearance pathway to M10 can improve predictions of drug exposure in special populations (pediatric, elderly, hepatic impairment) and during co-administration with CYP3A4 or CYP2C19 modulators, as the kinetic parameters for each enzymatic step are defined (CLB→NCLB CLint via CYP3A4 = 214 μL/min/nmol P450; NCLB→hydroxy CLint via CYP2C19 = 38.2 μL/min/nmol P450) [2].

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